molecular formula C12H8BrN3OS2 B2923355 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1219913-90-2

1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2923355
CAS No.: 1219913-90-2
M. Wt: 354.24
InChI Key: WDJOEAIUXZPXDQ-UHFFFAOYSA-N
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Description

1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea is a compound that belongs to the class of urea derivatives It features a bromobenzo[d]thiazole moiety and a thiophene ring, which are connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea typically involves the reaction of 4-bromobenzo[d]thiazol-2-amine with thiophene-2-isocyanate. The reaction is carried out in an appropriate solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromobenzo[d]thiazole moiety can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 4-Aminobenzo[d]thiazole derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzo[d]thiazol-2-amine: A precursor in the synthesis of 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea.

    Thiophene-2-isocyanate: Another precursor used in the synthesis.

    Benzo[d]thiazole derivatives:

Uniqueness

This compound is unique due to its combination of a bromobenzo[d]thiazole moiety and a thiophene ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(4-bromo-1,3-benzothiazol-2-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3OS2/c13-7-3-1-4-8-10(7)15-12(19-8)16-11(17)14-9-5-2-6-18-9/h1-6H,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJOEAIUXZPXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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